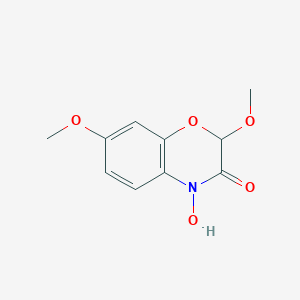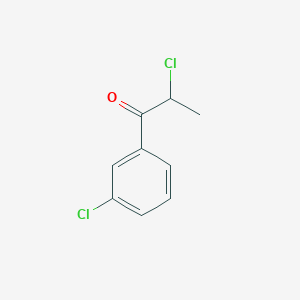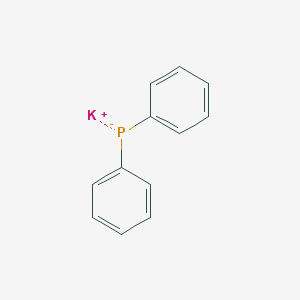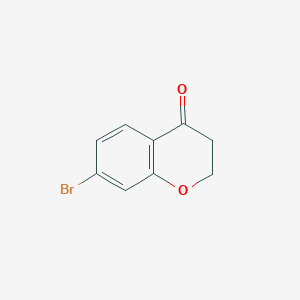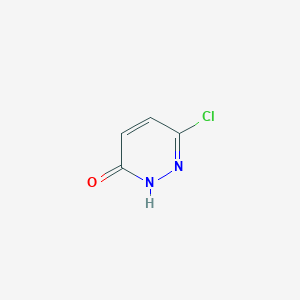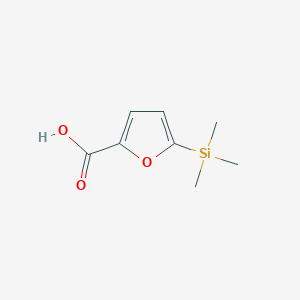
N-Formyl-dl-tryptophan
Vue d'ensemble
Description
“N-Formyl-dl-tryptophan” is a form of tryptophan . Tryptophan is an aromatic amino acid with unique physico-chemical properties . It is often encountered in membrane proteins, especially at the level of the water/bilayer interface .
Synthesis Analysis
A range of inorganic and organoelement halides was evaluated as acidic promoters of direct N(in) -formylation of tryptophan . In addition to Me3 SiBr, the less expensive PBr3 was found to be highly efficient and was selected for further optimization .
Molecular Structure Analysis
The molecular formula of “N-Formyl-dl-tryptophan” is C12H12N2O3 . Its molecular weight is 232.23 g/mol . The InChIKey is RNEMLJPSSOJRHX-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C2C (=C1)C (=CN2)CC (C (=O)O)NC=O .
Chemical Reactions Analysis
“N-Formyl-dl-tryptophan” is involved in the formylation of tryptophan . This process is promoted by acidic promoters .
Physical And Chemical Properties Analysis
Tryptophan is an aromatic amino acid with unique physico-chemical properties . It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .
Applications De Recherche Scientifique
Tryptophan Metabolism
N-Formyl-dl-tryptophan is a derivative of the essential amino acid L-Tryptophan, which is required for protein synthesis . L-Tryptophan undergoes extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms . Disruptions in L-Tryptophan metabolism are reported in several neurological, metabolic, psychiatric, and intestinal disorders .
Pharmacological Target
Enzymes involved in L-Tryptophan metabolism, metabolites themselves, or their receptors, represent potential therapeutic targets . This makes N-Formyl-dl-tryptophan a compound of interest in the development of drugs targeting these pathways .
Neurological Disorders
Alterations in L-Tryptophan metabolism have been reported in several neurological diseases . Therefore, N-Formyl-dl-tryptophan could potentially be used in the development of treatments for these conditions .
Metabolic Disorders
Disruptions in L-Tryptophan metabolism are also associated with certain metabolic disorders . This suggests that N-Formyl-dl-tryptophan could have applications in the treatment of these conditions .
Psychiatric Disorders
Similar to neurological and metabolic disorders, certain psychiatric conditions have also been linked to disruptions in L-Tryptophan metabolism . This indicates a potential role for N-Formyl-dl-tryptophan in the development of psychiatric treatments .
Intestinal Disorders
L-Tryptophan metabolism is also implicated in various intestinal disorders . Therefore, N-Formyl-dl-tryptophan could potentially be used in the treatment of these conditions .
Mécanisme D'action
Target of Action
N-Formyl-dl-tryptophan, also known as Formyl-DL-Trp-OH, primarily targets enzymes involved in the metabolism of tryptophan . These enzymes include indoleamine 2,3-dioxygenase (IDO1), IDO2, and tryptophan 2,3-dioxygenase (TDO2) . These enzymes play a crucial role in the catabolism of tryptophan to kynurenine .
Mode of Action
The compound interacts with its targets, the enzymes IDO1, IDO2, and TDO2, to catalyze the first-rate limiting step of the degradation of tryptophan to kynurenine . This interaction results in the production of N-formyl-kynurenine, which is rapidly and spontaneously converted into kynurenine .
Biochemical Pathways
N-Formyl-dl-tryptophan is involved in the tryptophan metabolic pathway, which produces a series of metabolites called tryptophan catabolics (TRYCATs) . These metabolites are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage . The metabolism of tryptophan can follow three significant pathways: the kynurenine pathway in both immune and epithelial cells, the serotonin production pathway in enterochromaffin cells, and direct transformation by the gut microbiota of tryptophan into several molecules .
Pharmacokinetics
It is known that disruptions in tryptophan metabolism are reported in several neurological, metabolic, psychiatric, and intestinal disorders .
Result of Action
The result of N-Formyl-dl-tryptophan’s action is the production of kynurenine and other downstream active intermediates, including hydroxykynurenine, anthranilic acid, 3-HAA, quinolinic acid, and others . These metabolites can have neurotoxic/neuroprotective effects through the antagonist/agonist activity of the N-methyl-D-aspartate receptor (NMDAR) .
Action Environment
The action of N-Formyl-dl-tryptophan can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of tryptophan . Other factors that can affect tryptophan metabolism include inflammation and stress, exercise, vitamins, minerals, diet, glucocorticoids, and aging .
Safety and Hazards
Orientations Futures
The substrates, products, and enzymes of Tryptophan metabolism all contribute to the development of neurological and psychiatric disorders . This paper deals with three metabolic pathways of tryptophan that produce a series of metabolites called tryptophan Catabolics (TRYCATs) . These metabolites are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage and are closely associated with neurological and psychiatric disorders such as Alzheimer’s disease and depression .
Propriétés
IUPAC Name |
2-formamido-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEMLJPSSOJRHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936447 | |
| Record name | N-(Hydroxymethylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16108-03-5 | |
| Record name | N-(Hydroxymethylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



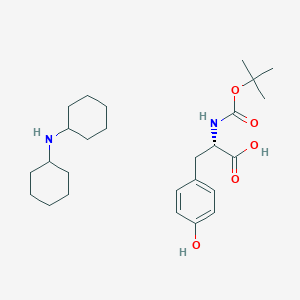
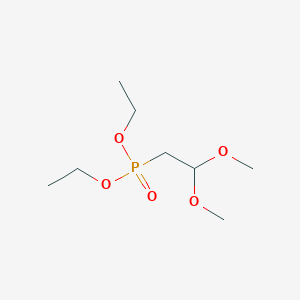
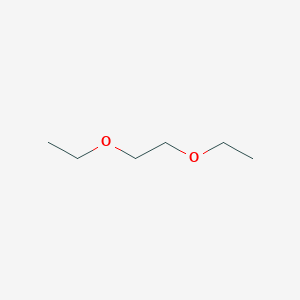
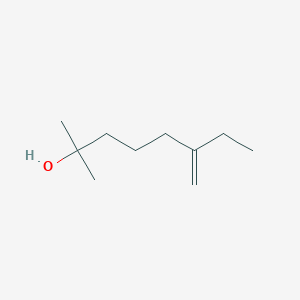
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester](/img/structure/B108281.png)

